N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)11-6-8-4-5-10-7(2)12-8/h3-5H,1,6H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQKYSETXDXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
N-(2-Arylethyl)-2-methylprop-2-enamides
Key Features :
- Substituents : Aryl groups (e.g., methoxy- or halogen-substituted benzene) linked via an ethyl chain to the acrylamide nitrogen .
- Synthesis : High yields (up to 95%) via reactions between N-(2-arylethyl)amines and methacryloyl chloride .
- Applications : Used as functionalized templates for molecularly imprinted polymers (MIPs) targeting phenethylamines .
Comparison :
- This substitution may improve selectivity in MIPs or biological targets compared to aryl-based analogs.
Osimertinib (Drug Substance in Tagrisso®)
Key Features :
Comparison :
- The target compound lacks the extended pharmacophoric groups (e.g., indole-pyrimidine) critical for osimertinib’s kinase inhibition.
XCT790
Key Features :
Comparison :
- XCT790’s trifluoromethyl and cyano groups enhance metabolic stability and electrophilicity.
N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Key Features :
Comparison :
- Both compounds incorporate pyrimidine rings, but the target compound’s 2-methylpyrimidin-4-ylmethyl group may reduce steric hindrance compared to the chlorophenoxy substituent in this analog. This difference could influence solubility and binding kinetics.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Feasibility : The high yields (≥85%) reported for N-(2-arylethyl)-2-methylprop-2-enamides suggest that the target compound could be synthesized efficiently using analogous methods, though pyrimidine-containing reagents may require optimized conditions .
- Biological Potential: While osimertinib and XCT790 demonstrate therapeutic relevance, the target compound’s pyrimidine group positions it as a candidate for targeting nucleotide-binding proteins or nucleic acids, pending experimental validation .
- Material Science Applications: Like aryl-substituted analogs, the target compound could serve as a functional monomer in MIPs, leveraging its pyrimidine moiety for selective recognition of nucleobase-containing analytes .
Biological Activity
N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a pyrimidine ring and an amide functional group. These components contribute to its chemical reactivity and biological properties.
The primary mechanism of action for this compound involves enzyme inhibition . The compound has been shown to bind to specific enzymes' active sites, preventing them from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as:
- Anticancer Activity : By inhibiting enzymes involved in cell proliferation, the compound may suppress cancer cell growth.
- Antimicrobial Activity : It may also inhibit microbial enzymes, contributing to its potential as an antimicrobial agent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.3 | Growth inhibition |
| MCF7 (Breast Cancer) | 12.7 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be valuable in developing new antimicrobial agents.
Case Studies
Several studies have investigated the biological activities of this compound:
- In Vitro Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines, revealing significant growth inhibition and apoptosis induction at low concentrations .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against multiple bacterial strains, confirming its potential as a broad-spectrum antimicrobial agent.
- Mechanistic Insights : Research focused on understanding the binding interactions between the compound and target enzymes, elucidating how it inhibits enzyme activity and affects cellular pathways related to cancer progression and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
